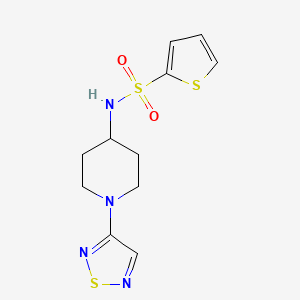

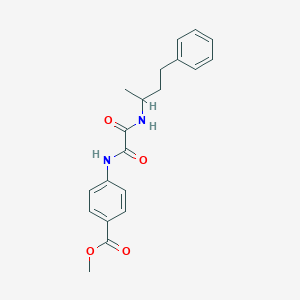

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

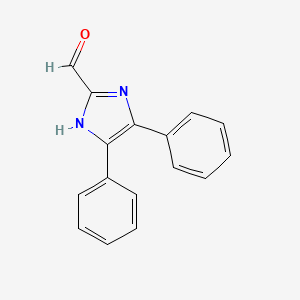

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide” is a chemical compound that has grown in significance in recent years. It is a heterocyclic compound, which means it contains a ring structure containing atoms of at least two different elements . Heterocycles are of immense importance biologically and industrially, and about half of over six million compounds recorded in chemical abstracts are heterocyclic .

Molecular Structure Analysis

The molecular structure of “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide” is likely complex due to the presence of multiple heterocyclic components. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific form in this compound is 1,2,5-thiadiazole .

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors in Drug Development Sulfonamides, including N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide, have been a significant class of compounds in drug development. These compounds have been extensively investigated for their therapeutic potential in various diseases. Sulfonamide inhibitors have found applications in treating bacterial infections, cancer, HIV, glaucoma, inflammation, and Alzheimer’s disease, showcasing their versatility and broad spectrum of activity (Gulcin & Taslimi, 2018).

Thiophene Derivatives in Medicinal Chemistry Thiophene derivatives, as part of the structural motif in N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide, have been widely recognized for their medicinal properties. These compounds are involved in the synthesis of drugs with antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophene derivatives' versatile application in drug development highlights their importance in creating new therapeutic agents (Xuan, 2020).

Sulfur-Containing Heterocyclic Derivatives as Cytotoxic Agents The incorporation of sulfur-containing heterocyclic scaffolds, like those found in N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide, has shown promising cytotoxic activity against various cancer cell lines. These compounds operate through multiple mechanisms, such as inhibiting tyrosine kinases and topoisomerase I and II, demonstrating the potential of sulfur-containing heterocycles in cancer therapy (Laxmikeshav et al., 2021).

Environmental Applications of Sulfonamides Beyond their therapeutic applications, sulfonamides like N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide also play a role in environmental science. These compounds have been studied for their ability to remove persistent organic pollutants from aqueous solutions, demonstrating their utility in addressing environmental contamination and promoting cleaner technologies (Prasannamedha & Kumar, 2020).

Antibacterial Activity of Aryl Sulfonamide Compounds Aryl sulfonamide compounds, encompassing thiophene or chromene moieties, have been explored for their potent antibacterial properties. Research into these compounds has revealed their effectiveness against pathogenic microbes, underscoring the importance of aryl sulfonamides in developing new antibacterial agents (Rathore et al., 2021).

Wirkmechanismus

Target of Action

It’s worth noting that thiadiazole derivatives have been associated with a wide range of biological activities . For instance, some thiadiazole derivatives have shown to target carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .

Mode of Action

It’s known that the interaction of thiadiazole derivatives with their targets often results in inhibition or modulation of the target’s activity . This can lead to a variety of downstream effects, depending on the specific target and the biological context.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, apoptosis, inflammation, and other cellular processes .

Result of Action

Thiadiazole derivatives have been reported to exhibit a range of biological effects, including antiviral, antibacterial, antifungal, and anticancer activities .

Eigenschaften

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S3/c16-20(17,11-2-1-7-18-11)14-9-3-5-15(6-4-9)10-8-12-19-13-10/h1-2,7-9,14H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCIUBZZGWHWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2463055.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2463073.png)